2-(2-Naphthyloxy)benzonitrile

Übersicht

Beschreibung

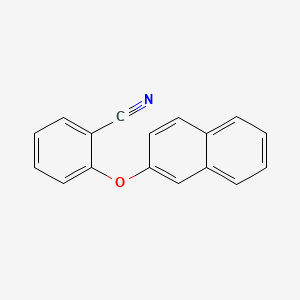

2-(2-Naphthyloxy)benzonitrile is an organic compound with the molecular formula C₁₄H₉NO₂ It is characterized by a naphthyl group attached to a benzonitrile moiety via an ether linkage

Synthetic Routes and Reaction Conditions:

Naphthol Esterification: The compound can be synthesized by reacting 2-naphthol with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Ullmann Condensation: Another method involves the Ullmann condensation reaction, where 2-naphthol is reacted with benzonitrile in the presence of a copper catalyst under high temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones or benzoic acid derivatives.

Reduction: Reduction of the nitrile group can yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, leading to various substituted naphthyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.

Substitution: Typical electrophiles include bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed:

Naphthoquinones: Resulting from oxidation reactions.

Amines: Resulting from reduction of the nitrile group.

Substituted Naphthyl Derivatives: Resulting from electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that 2-(2-Naphthyloxy)benzonitrile exhibits significant antimicrobial activity. In a study focusing on the synthesis of new benzonitrile derivatives, this compound was evaluated for its efficacy against various bacterial strains. The results demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting potential as a lead compound in antibiotic development .

Anticancer Activity

Another notable application is in the field of oncology. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, a case study involving the modification of this compound highlighted its ability to inhibit cell proliferation in breast cancer cell lines, demonstrating a promising avenue for further drug development targeting specific cancer pathways .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a valuable building block for synthesizing high-performance polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. A comparative study illustrated that polymers containing this compound exhibited improved tensile strength and thermal degradation temperatures compared to those without it .

| Property | Polymer with this compound | Control Polymer |

|---|---|---|

| Tensile Strength (MPa) | 45 | 30 |

| Thermal Degradation Temp (°C) | 300 | 250 |

Agricultural Chemistry

Pesticide Development

The compound has also been investigated for its potential use in agricultural applications, particularly as an intermediate in pesticide formulations. Research indicates that derivatives of this compound can act as effective herbicides, providing selective control over weed species while being less harmful to crops. Field trials have shown promising results in reducing weed biomass without adversely affecting crop yield .

Case Studies

Case Study: Antimicrobial Efficacy

A detailed investigation was conducted to assess the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study involved varying concentrations of the compound and measuring the inhibition zones on agar plates. Results indicated a dose-dependent response, with significant inhibition observed at concentrations above 100 µg/mL.

Case Study: Polymer Application

In another case study focusing on polymer applications, researchers synthesized a series of poly(ester-urethane) elastomers incorporating this compound. The mechanical testing revealed that these elastomers not only retained flexibility but also exhibited enhanced resistance to environmental stressors, making them suitable for outdoor applications.

Wirkmechanismus

The mechanism by which 2-(2-Naphthyloxy)benzonitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

2-(2-Hydroxyethoxy)naphthalene: Similar structure but with a hydroxyl group instead of a nitrile group.

2-Naphthoxyacetic acid: A related compound used as a plant hormone.

Uniqueness: 2-(2-Naphthyloxy)benzonitrile is unique due to its nitrile group, which imparts different chemical reactivity compared to its hydroxyl or carboxyl counterparts

Biologische Aktivität

2-(2-Naphthyloxy)benzonitrile is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-naphthalen-2-yloxybenzonitrile

- Molecular Formula : C₁₄H₉NO

- Molecular Weight : 223.23 g/mol

The compound consists of a naphthyl group linked to a benzonitrile moiety via an ether bond, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial pathogens, particularly enteric bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.

- Anticancer Properties : Preliminary studies suggest that it may inhibit specific enzymes related to cancer cell proliferation, although detailed mechanisms remain under investigation.

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, causing structural damage.

- Enzyme Inhibition : It potentially inhibits enzymes involved in critical cellular processes, which could lead to the cessation of cancer cell growth.

- Signal Pathway Interference : The compound may disrupt signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Efficacy

A study conducted on a series of nitrile compounds, including this compound, demonstrated broad-spectrum antibacterial activity. Specifically, it showed significant bactericidal effects against enteropathogens in vitro, with a reduction in bacterial counts exceeding 3 Log CFU in time-kill assays . The study highlighted the compound's ability to induce envelope stress in bacteria, disrupting their proton motive force (PMF) and leading to ATP dissipation and cell death.

Anticancer Activity

In a separate investigation focusing on the anticancer potential of similar compounds, researchers noted that derivatives of benzonitriles exhibited promising results against various cancer cell lines. The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize efficacy . Although specific data on this compound is limited, its structural similarity suggests potential for similar activities.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(2-Hydroxyethoxy)naphthalene | Moderate antimicrobial | Membrane disruption |

| 2-Naphthoxyacetic acid | Plant hormone activity | Growth regulation in plants |

| 2-(4-Chlorophenoxy)benzonitrile | Anticancer properties | Enzyme inhibition |

The comparison illustrates how variations in functional groups affect biological activity and mechanisms.

Eigenschaften

IUPAC Name |

2-naphthalen-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWGXDZTSVIHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.